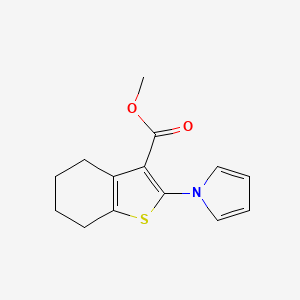

methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring fused to a tetrahydrobenzothiophene moiety, with a methyl ester functional group attached to the carboxylate position. The unique structure of this compound makes it of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Mécanisme D'action

Target of Action

Compounds with a similar pyrrole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other pyrrole derivatives .

Biochemical Pathways

Based on the biological activities of similar pyrrole derivatives, it can be inferred that this compound may influence a variety of pathways related to inflammation, tumor growth, and microbial infections .

Result of Action

Given the biological activities of similar pyrrole derivatives, it is likely that this compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Cyclization to Form Tetrahydrobenzothiophene: The cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, with a 1,4-dicarbonyl compound can yield the tetrahydrobenzothiophene core.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often found in bioactive molecules. It can be used as a scaffold for the design of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry

In the materials science field, this compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating materials with tailored functionalities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but lacks the tetrahydrobenzothiophene moiety.

2-(1H-Pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: Lacks the pyrrole ring.

Uniqueness

Methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of the pyrrole ring and the tetrahydrobenzothiophene moiety, which imparts distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

Methyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS RN: 728882-85-7) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiophene core fused with a pyrrole ring. The molecular formula is C14H15N2O2S, and it exhibits the following structural features:

- Benzothiophene moiety : Imparts aromatic characteristics and potential interactions with biological targets.

- Pyrrole ring : Known for its role in various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | TBD | |

| Similar Benzothiophene Derivative | SMMC-7721 (hepatoma) | 0.071 | |

| Similar Benzothiophene Derivative | K562 (leukemia) | 0.164 |

These results suggest that the compound may possess considerable activity against certain cancer types.

Analgesic Activity

The analgesic potential of related compounds has been evaluated using the "hot plate" method in animal models. These studies demonstrated that certain derivatives exhibited analgesic effects superior to standard analgesics like metamizole. While specific data on this compound is limited, the general trend indicates promising analgesic properties in structurally related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings from SAR studies:

- Electron Donating Groups : Substituents that donate electrons to the aromatic system tend to enhance biological activity.

- Aliphatic Linkers : Compounds with aliphatic linkers often show reduced activity compared to those with aromatic or heteroaromatic linkers.

- Pyrrole Influence : The presence of the pyrrole ring has been linked to increased interaction with biological targets due to its electron-rich nature.

Case Study 1: Anticancer Evaluation

A study evaluated a series of benzothiophene derivatives for their anticancer activity against various cell lines. This compound was included in this evaluation due to its structural similarity to other active compounds. The results indicated moderate to strong cytotoxicity against HeLa cells with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Analgesic Testing

In another research effort focused on analgesic properties, several derivatives including this compound were tested in vivo. The findings suggested that these compounds could offer a new avenue for pain management therapies .

Propriétés

IUPAC Name |

methyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-17-14(16)12-10-6-2-3-7-11(10)18-13(12)15-8-4-5-9-15/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZWYJMXXVHBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.